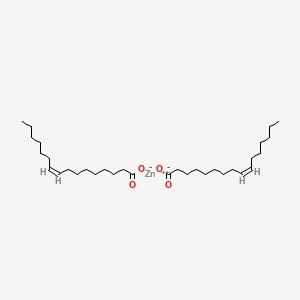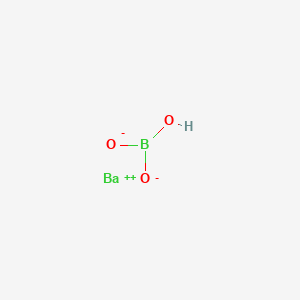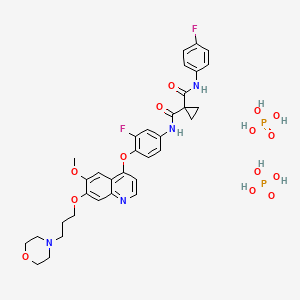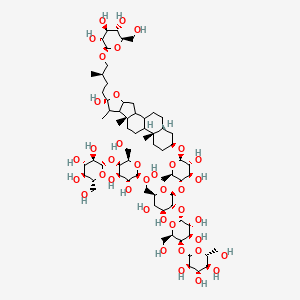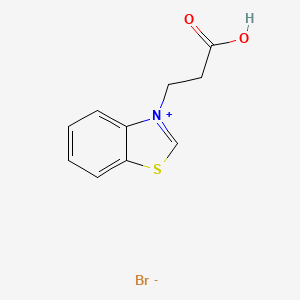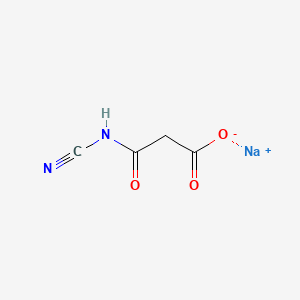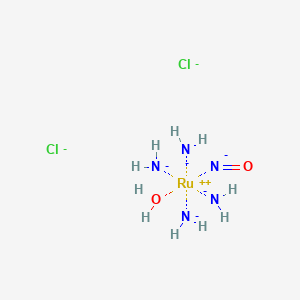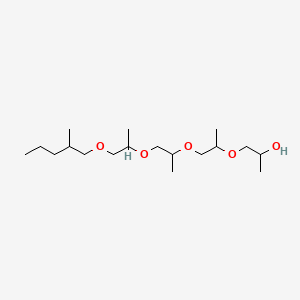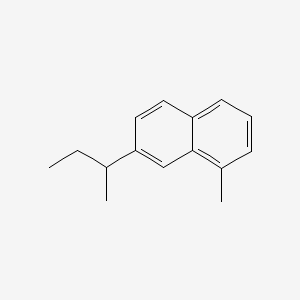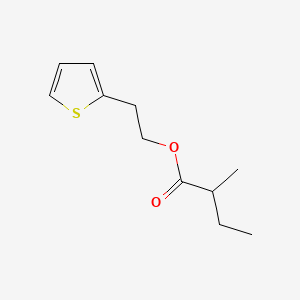
2-(2-Thienyl)ethyl 2-methylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Thienyl)ethyl 2-methylbutyrate is an organic compound with the molecular formula C11H16O2S It is an ester formed from 2-(2-thienyl)ethanol and 2-methylbutyric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)ethyl 2-methylbutyrate typically involves the esterification of 2-(2-thienyl)ethanol with 2-methylbutyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained through a series of purification steps, including distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Thienyl)ethyl 2-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The thienyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions on the thienyl ring.
Major Products Formed
Oxidation: Formation of 2-(2-thienyl)acetic acid and other carboxylic acids.
Reduction: Formation of 2-(2-thienyl)ethanol and other alcohols.
Substitution: Formation of various substituted thienyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Thienyl)ethyl 2-methylbutyrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Thienyl)ethyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-(2-thienyl)ethanol and 2-methylbutyric acid, which may exert biological effects. The thienyl ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Thienyl)ethanol: A precursor in the synthesis of 2-(2-Thienyl)ethyl 2-methylbutyrate.
2-Methylbutyric acid: Another precursor used in the esterification process.
Ethyl 2-methylbutyrate: A structurally similar ester with different applications.
Uniqueness
This compound is unique due to the presence of both the thienyl ring and the 2-methylbutyrate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
94135-74-7 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
2-thiophen-2-ylethyl 2-methylbutanoate |
InChI |
InChI=1S/C11H16O2S/c1-3-9(2)11(12)13-7-6-10-5-4-8-14-10/h4-5,8-9H,3,6-7H2,1-2H3 |
Clave InChI |
XSDPFNMJFNZEIN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)OCCC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



